N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-naphthamide is a synthetic organic compound with a complex structure that includes a naphthamide core, a piperidine ring, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-naphthamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with tetrahydro-2H-pyran in the presence of a reducing agent such as sodium borohydride.
Naphthamide Formation: The next step involves the coupling of the piperidine intermediate with 1-naphthoyl chloride. This reaction is usually carried out in the presence of a base like triethylamine to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthamide moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Oxidized naphthamide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted naphthamide compounds with various alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-naphthamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its effects on cellular pathways and its potential therapeutic benefits.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-naphthamide involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-cyclobutanecarboxamide
- 1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine hydrochloride
Uniqueness
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-naphthamide is unique due to its specific combination of a naphthamide core with a piperidine and tetrahydropyran moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c25-22(21-7-3-5-18-4-1-2-6-20(18)21)23-16-17-8-12-24(13-9-17)19-10-14-26-15-11-19/h1-7,17,19H,8-16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGAWBMTGGVTGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.